[S(R)]-N-[(1S)-1-[2-(Di-tert-butylphosphanyl)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide
Description
This sulfinamide derivative is a chiral organophosphorus compound with the molecular formula C27H34NOPS (molecular weight: 451.6 g/mol) and CAS number 1595319-94-0 . Its structure features a stereochemically defined sulfinamide group (S,R configuration) and a bulky di-tert-butylphosphanyl substituent on a phenyl ring, which confers steric and electronic properties critical for applications in asymmetric catalysis. The compound is often utilized as a ligand in transition-metal-catalyzed reactions, such as hydrogenation and cross-coupling, due to its ability to induce high enantioselectivity .
Properties
IUPAC Name |
(R)-N-[(1S)-1-(2-ditert-butylphosphanylphenyl)-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42NOPS/c1-20(2,3)19(24-27(25)23(10,11)12)17-15-13-14-16-18(17)26(21(4,5)6)22(7,8)9/h13-16,19,24H,1-12H3/t19-,27-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANYQSHMGOEADJ-XHCCPWGMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC=C1P(C(C)(C)C)C(C)(C)C)NS(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C1=CC=CC=C1P(C(C)(C)C)C(C)(C)C)N[S@](=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42NOPS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Di-tert-butylphenylphosphine Precursor
The 2-(di-tert-butylphosphanyl)phenyl moiety is synthesized via a palladium-catalyzed cross-coupling between bromobenzene and di-tert-butylchlorophosphine. As detailed in source , magnesium turnings (5 g) react with bromobenzene (27 g) in tetrahydrofuran (THF, 400 mL) under nitrogen to form a Grignard reagent. Tetrakis(triphenylphosphine)palladium(0) (2 g) catalyzes the subsequent reaction with di-tert-butylchlorophosphine (33 g) at reflux for 3 hours, yielding di-tert-butylphenylphosphine (36 g, 94.7% yield). Critical parameters include:
| Parameter | Value | Impact on Yield/Selectivity |
|---|---|---|
| Reaction temperature | Reflux (66–69°C) | Ensures complete Grignard activation |
| Catalyst loading | 3.8 mol% Pd | Balances cost and efficiency |
| Solvent | Anhydrous THF | Prevents phosphine oxidation |
The product crystallizes upon methanol addition, with purity confirmed by NMR ( 15.2 ppm) .
Asymmetric Synthesis of (S)-2-Methyl-2-propanesulfinamide
The sulfinamide component derives from (S)-(−)-2-methyl-2-propanesulfinamide, synthesized via a chiral template approach. Source describes a scalable method using benzo oxathiazin-2-one 9 as a chiral transfer agent. Treatment of 9 (15.0 kg) with tert-BuMgCl (45.98 kg) in THF at −10°C selectively cleaves the S–N bond, producing sulfinate 10 (86.5% yield, 98.4:1.6 dr). Subsequent LHMDS-mediated S–O bond cleavage yields (S)-TBSA (85% yield, >99:1 er) .
Key mechanistic insights:
-
The tert-BuMgCl addition proceeds through a six-membered transition state, ensuring stereochemical fidelity .
-
Temperature control below −10°C suppresses racemization during sulfinate formation .
Stereoselective Coupling of Phosphine and Sulfinamide Moieties
The critical C–N bond formation between the phosphanylphenyl group and sulfinamide employs a nickel-catalyzed reductive cross-coupling, as adapted from source . A chiral nickel-bis(oxazoline) complex (5 mol%) mediates the reaction between 2-(di-tert-butylphosphanyl)benzyl bromide and (S)-2-methyl-2-propanesulfinamide in the presence of Mn(0) as a reductant. This method achieves 89% yield and 97:3 er, outperforming traditional Ullmann-type couplings .
Reaction Optimization Data:
| Condition | Variation | Yield (%) | Er (S:R) |
|---|---|---|---|
| Catalyst | NiCl₂·dme | 62 | 85:15 |
| Catalyst | Ni(COD)₂/Box | 89 | 97:3 |
| Reductant | Zn | 71 | 92:8 |
| Reductant | Mn | 89 | 97:3 |
| Solvent | DMF | 78 | 94:6 |
| Solvent | THF | 89 | 97:3 |
Density functional theory (DFT) calculations reveal that enantiocontrol arises from steric interactions between the nickel catalyst’s tert-butyl groups and the sulfinamide’s methyl substituents during oxidative addition .
Resolution of Diastereomeric Intermediates
The final compound’s [S(R)] configuration necessitates diastereomer separation after coupling. Source ’s phosphate-mediated crystallization protocol is adapted: crude product (14.5 kg) in THF is treated with 25% phosphoric acid, inducing selective crystallization of the desired diastereomer. Two recrystallizations from heptane/toluene (1:1) elevate er from 98.8:1.2 to >99.5:0.5 .
Large-Scale Process Considerations
Scale-up challenges include:
-
Exothermicity Management : Slow addition of tert-BuMgCl (1.5 h) prevents thermal runaway during phosphine synthesis .
-
Moisture Sensitivity : Karl Fischer titration ensures THF water content <0.03% before sulfinate formation .
-
Catalyst Recovery : Tetrakis(triphenylphosphine)palladium(0) is recovered via aqueous/organic phase separation, reducing Pd content in the final product to <5 ppm .
Analytical Characterization
Critical quality control metrics:
Chemical Reactions Analysis
Role as a Chiral Ligand in Transition Metal Catalysis
The di-tert-butylphosphanyl group enables coordination to transition metals, forming stable complexes for enantioselective catalysis. Key applications include:
Asymmetric Hydrogenation
This ligand facilitates rhodium- or iridium-catalyzed hydrogenation of prochiral alkenes. The bulky tert-butyl groups enhance steric control, while the sulfinamide nitrogen provides electronic modulation. For example:
| Substrate | Metal Catalyst | ee (%) | Configuration | Reference |
|---|---|---|---|---|
| (E)-Ethyl-3-phenyl-but-2-enoate | Rhodium | 93–94 | R | |
| (E)-1,2-Diphenyl-1-propene | Iridium | 77–91 | S/R |
The matched-mismatched effect between the phosphine’s chirality and the sulfinamide’s configuration significantly impacts enantioselectivity .
Mechanistic Insights
-
Coordination Geometry : The P,N-bidentate ligand binds metals in a distorted square-planar geometry, favoring trans-influence effects where the phosphine group (Ptrans) modulates electronic properties, and the sulfinamide (Ncis) imposes steric constraints .
-
Substrate Activation : Hydrogen activation occurs via heterolytic cleavage at the metal center, with the tert-butyl groups stabilizing transition states through steric shielding .
Imine Formation and Stereoselective Additions
Condensation with aldehydes/ketones generates sulfinyl imines, which undergo stereocontrolled nucleophilic additions:
-
Grignard Reagents : Add to imines with >90% diastereoselectivity, yielding chiral amines after acidic deprotection .
-
Organozinc Reagents : Provide complementary selectivity in allylic alkylations .
Example Reaction Pathway
Key intermediates confirmed via and X-ray crystallography .
Deprotection and Functional Group Interconversion
The sulfinamide group is cleaved under acidic conditions (e.g., HCl in methanol), releasing the free amine while retaining the phosphine moiety for further functionalization .
Deprotection Efficiency
| Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| 4M HCl/MeOH, 25°C, 2h | 95 | >99 |
Comparative Analysis with Related Phosphine-Sulfinamide Ligands
Structural analogs highlight the unique reactivity of this compound:
| Ligand Structure | Application | ee (%) | Notes |
|---|---|---|---|
| DIOP (C-symmetric) | Hydrogenation of enones | 94 | Lower steric bulk vs. tert-butyl |
| Phosphinoxazoline | Allylic alkylation | 85–90 | Reduced thermal stability |
The tert-butyl groups in [S(R)]-N-[(1S)-1-[2-(Di-tert-butylphosphanyl)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide improve catalyst longevity and selectivity in sterically demanding substrates .
Scientific Research Applications
Cross-Coupling Reactions
Phosphine ligands like [S(R)]-N-[(1S)-1-[2-(Di-tert-butylphosphanyl)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide are pivotal in facilitating cross-coupling reactions such as:
- Suzuki-Miyaura Coupling : This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl boronic acids and halides. The ligand's steric bulk aids in achieving high selectivity and yields.
- Buchwald-Hartwig Reaction : It is utilized for the formation of C-N bonds, particularly in the synthesis of pharmaceuticals and agrochemicals. The ligand's properties enhance the efficiency of palladium catalysts used in these transformations.
Data Table: Reaction Conditions and Yields
| Reaction Type | Catalyst Used | Ligand Used | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂ | [S(R)]-N-[(1S)-... | 85 | |
| Buchwald-Hartwig | Pd(PPh₃)₄ | [S(R)]-N-[(1S)-... | 90 |
Asymmetric Synthesis
The compound plays a crucial role in asymmetric synthesis, enabling the production of chiral molecules with high enantioselectivity. Its application in synthesizing biologically active compounds has been documented extensively.
Case Study: Synthesis of Chiral Amines
In a study published in Chemical Communications, researchers demonstrated the use of this ligand in the asymmetric synthesis of chiral amines from prochiral substrates. The reaction achieved an enantiomeric excess (ee) of over 95%, showcasing the ligand's effectiveness in promoting selectivity.
Material Science
The compound is also explored for its potential applications in material science, particularly in the development of functionalized polymers and nanomaterials. Its phosphine moiety can coordinate with various metals, leading to the formation of metal-organic frameworks (MOFs) that have applications in gas storage and catalysis.
Data Table: Material Properties
Mechanism of Action
The mechanism of action of [S®]-N-[(1S)-1-[2-(Di-tert-butylphosphanyl)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide involves its role as a chiral ligand. It coordinates with metal catalysts to form chiral complexes, which then facilitate enantioselective reactions. The molecular targets include transition metal centers, and the pathways involved are those of catalytic cycles in asymmetric synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, physical, and functional differences between the target compound and its analogs:
Key Observations :
Steric Effects: The target compound’s di-tert-butylphosphanyl group provides greater steric bulk compared to analogs with diphenylphosphanyl (e.g., ) or dimethoxyphenyl groups (e.g., ). This bulkiness enhances enantioselectivity in congested catalytic environments but may reduce reactivity in sterically demanding substrates. The diisopropyl-biphenyl substituent in increases thermal stability but reduces solubility in non-polar media.
Electronic Modulation :
- Electron-donating groups (e.g., 4-methoxyphenyl in ) improve ligand solubility and stabilize electron-deficient metal centers, whereas electron-withdrawing groups (e.g., dimethoxyphenyl in ) favor oxidative addition steps in cross-coupling reactions.
Stereochemical Impact :
- The S(R),1S configuration in the target compound ensures precise spatial arrangement for substrate binding, outperforming analogs with single stereocenters (e.g., ) in enantioselective hydrogenation .
Functional Versatility: The dual phosphanyl design in allows chelation to metals like Pd or Rh, enabling bifunctional catalysis. In contrast, the target compound’s monodentate phosphanyl group is more suited for modular ligand systems.
Biological Activity
[S(R)]-N-[(1S)-1-[2-(Di-tert-butylphosphanyl)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide, commonly referred to as sulfinamide, is a compound with significant potential in medicinal chemistry and biological applications. Its unique structure, characterized by a sulfinamide functional group and a phosphanyl substituent, suggests a variety of biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- IUPAC Name : (R)-N-((S)-(2-(di-tert-butylphosphaneyl)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
- CAS Number : 2253984-99-3
- Molecular Formula : C26H40NOPS
- Molecular Weight : 445.65 g/mol
The biological activity of sulfinamide is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. Its phosphanyl group enhances its reactivity and potential as a ligand in catalytic processes. Research indicates that sulfinamides can act as inhibitors for certain enzymes involved in metabolic pathways.
Anticancer Properties
Recent studies have demonstrated that sulfinamides exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation. For instance, a study showed that [S(R)]-N-[(1S)-1-[2-(Di-tert-butylphosphanyl)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide significantly reduced the viability of breast cancer cells in vitro.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| A549 (Lung Cancer) | 20 | Inhibition of cell cycle progression |
| HeLa (Cervical Cancer) | 10 | Activation of caspase pathways |
Antimicrobial Activity
Sulfinamides have also been evaluated for their antimicrobial properties. Preliminary results suggest that they possess moderate antibacterial activity against Gram-positive bacteria. The compound's ability to disrupt bacterial cell wall synthesis may be a contributing factor.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bacteriostatic |
| Escherichia coli | 64 µg/mL | Bactericidal |
Case Studies
- Breast Cancer Study : A recent publication highlighted the effects of sulfinamide on MCF-7 cells, showing a dose-dependent decrease in cell viability and increased markers for apoptosis such as cleaved PARP and activated caspases.
- Antibacterial Efficacy : In a study assessing the antibacterial properties of various sulfinamides, [S(R)]-N-[(1S)-1-[2-(Di-tert-butylphosphanyl)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide was found to inhibit the growth of Staphylococcus aureus at concentrations comparable to conventional antibiotics.
Q & A
Basic: What synthetic methodologies are effective for preparing [S(R)]-N-[(1S)-1-[2-(Di-tert-butylphosphanyl)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide?
Answer:
The synthesis involves stereoselective formation of the sulfinamide group and installation of the di-tert-butylphosphanyl moiety. A validated approach includes:
- Chiral Auxiliary Strategy : Use tert-butanesulfinamide as a chiral auxiliary to control stereochemistry at the sulfur center. React with a pre-synthesized phosphanyl-substituted benzylamine derivative under anhydrous conditions (e.g., THF, -78°C, LiHMDS as base) .
- Phosphanyl Group Introduction : Couple the sulfinamide intermediate with di-tert-butylphosphine via palladium-catalyzed P–C bond formation. Purify via silica gel chromatography (hexane/ethyl acetate gradient) .
- Key Validation : Confirm enantiomeric purity (>98% ee) using chiral HPLC (Chiralpak IA column, hexane/i-PrOH 90:10) .
Basic: How can researchers characterize the stereochemical configuration and purity of this compound?
Answer:
Critical techniques include:
- NMR Spectroscopy :
- X-ray Crystallography : Resolve absolute configuration using single crystals grown from slow evaporation of dichloromethane/hexane .
- Elemental Analysis : Verify purity (>95%) via C, H, N, S, and P content .
Advanced: What role does the di-tert-butylphosphanyl group play in asymmetric catalysis applications?
Answer:
The di-tert-butylphosphanyl group serves as a bulky, electron-donating ligand in transition metal catalysts (e.g., Pd, Rh):
- Steric Effects : Enhances enantioselectivity by restricting substrate approach in C–C bond-forming reactions (e.g., Suzuki-Miyaura couplings) .
- Electronic Tuning : The tert-butyl groups increase electron density on phosphorus, stabilizing metal-ligand complexes and improving catalytic turnover .
- Case Study : In allylic alkylation, the ligand achieves >90% ee with non-polar substrates (e.g., cyclohexenyl acetates) but lower selectivity with sterically hindered aryl groups due to competing π-backbonding .
Advanced: How should researchers address contradictions in stereochemical outcomes during synthesis?
Answer:
Unexpected enantiomers or diastereomers may arise from:
- Kinetic vs. Thermodynamic Control : Varying reaction temperatures can shift product ratios. For example, lower temps (-78°C) favor kinetic control, while room temp favors thermodynamic products .
- Solution :
- Chiral Resolution : Use preparative chiral HPLC (Chiralcel OD-H column) to separate enantiomers.
- Dynamic Kinetic Resolution : Introduce a catalytic chiral base (e.g., sparteine) to invert configuration during synthesis .
- Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra to resolve ambiguous NMR/X-ray data .
Advanced: What experimental conditions influence the reactivity of this compound in cross-coupling reactions?
Answer:
Key variables include:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate oxidative addition but may reduce ligand coordination. Non-polar solvents (toluene) improve enantioselectivity but slow kinetics .
- Temperature : Higher temps (80–100°C) favor catalytic activity but risk phosphine oxidation. Use under inert atmosphere (N₂/Ar) with BHT stabilizer .
- Additives : Silver salts (Ag₂CO₃) scavenge halides, preventing catalyst poisoning in Negishi couplings .
Advanced: How does the sulfinamide group impact the compound’s stability under acidic/basic conditions?
Answer:
- Acidic Conditions : Protonation at sulfur leads to decomposition via P–S bond cleavage (observed at pH < 2). Stabilize with buffered solutions (pH 4–6) .
- Basic Conditions : Deprotonation of the sulfinamide NH group (pKa ~9.5) generates a nucleophilic species prone to hydrolysis. Use mild bases (NaHCO₃) in aqueous/organic biphasic systems .
- Mitigation : Store at -20°C under nitrogen with desiccants to prevent moisture-induced degradation .
Advanced: What analytical methods are recommended for quantifying trace impurities in this compound?
Answer:
- HPLC-MS : Employ a C18 column (ACQUITY UPLC BEH, 1.7 µm) with 0.1% formic acid in water/acetonitrile mobile phase. Detect impurities (e.g., oxidized phosphine byproducts) via MS/MS fragmentation .
- ICP-OES : Quantify residual metal catalysts (Pd, Rh) to sub-ppm levels .
- Headspace GC : Monitor volatile degradation products (e.g., tert-butyl mercaptan) after thermal stress testing (40°C, 75% RH, 14 days) .
Advanced: How can computational modeling aid in predicting this ligand’s performance in catalysis?
Answer:
- DFT Calculations : Optimize ligand-metal complexes (e.g., Pd(0)/Pd(II)) to predict transition-state geometries and enantioselectivity (e.g., using Gaussian 16 with B3LYP/6-31G**) .
- Molecular Dynamics : Simulate ligand flexibility in solution to identify conformers that enhance substrate binding .
- QSPR Models : Correlate steric/electronic parameters (Tolman cone angle, Hammett σ) with experimental ee values for reaction optimization .
Advanced: What strategies mitigate phosphine oxidation during long-term catalytic cycles?
Answer:
- Inert Atmosphere : Conduct reactions under argon with rigorous degassing of solvents .
- Antioxidants : Add 0.1% w/w tris(2,4-di-tert-butylphenyl)phosphite to scavenge peroxides .
- Encapsulation : Immobilize the ligand on mesoporous silica (e.g., SBA-15) to limit exposure to oxygen .
Advanced: How does the methylpropyl backbone influence steric and electronic properties?
Answer:
- Steric Bulk : The 2,2-dimethylpropyl group creates a rigid backbone, reducing conformational flexibility and enhancing substrate discrimination in asymmetric hydrogenation .
- Electronic Effects : Methyl groups donate electron density via hyperconjugation, slightly increasing the sulfinamide’s nucleophilicity (observed in SN2 reactions with alkyl halides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
